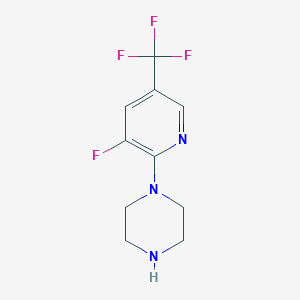

1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine

Description

1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine is a fluorinated pyridine-piperazine hybrid compound. Its structure features a pyridine ring substituted with a fluorine atom at position 3 and a trifluoromethyl group at position 5, linked to a piperazine moiety.

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F4N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUONIPDFCCBLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 2,3-Dichloro-5-Trifluoromethylpyridine

A scalable two-step process begins with 2,3-dichloro-5-trifluoromethylpyridine (12-1 ). In the first step, fluorine replaces chlorine at the 3-position via halogen exchange using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120°C (4 h, 96.9% purity by GC). The intermediate 2-chloro-3-fluoro-5-trifluoromethylpyridine (12-3 ) undergoes nucleophilic substitution with tert-butoxycarbonyl (Boc)-protected piperazine (13 ) in the presence of potassium carbonate (K₂CO₃). Subsequent Boc deprotection with hydrochloric acid (HCl) yields 1-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazine (15 ) with an overall yield of 23–30%.

Key Reaction Parameters:

- Temperature: 120°C for halogen exchange; 80°C for substitution

- Solvent: DMSO for fluorination; toluene for substitution

- Base: CsF (162.9 mmol) and K₂CO₃ (17.9 mmol)

- Workup: Distillation (40–60 mbar) for intermediate isolation

Microwave-Assisted Coupling Reactions

Recent advancements employ microwave (MW) irradiation to accelerate coupling reactions. The Kindler reaction between 2-acetyl-4-picoline and 1-(3-(trifluoromethyl)phenyl)piperazine under MW conditions achieves rapid cyclization (7–10 min) with improved regioselectivity. While this method was initially developed for analogous compounds, it is adaptable to this compound by substituting the arylpiperazine precursor.

Optimized MW Conditions:

- Irradiation power: 300 W

- Temperature: 150°C

- Solvent: Dimethylformamide (DMF)

- Catalyst: None required

Thiocarbonyldiimidazole-Mediated Coupling

A thiourea derivative route utilizes 1,1′-thiocarbonyldiimidazole (TCDI) to couple 4-methylpyridin-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine. Although originally applied to Sfp-PPTase inhibitors, this method demonstrates versatility for synthesizing piperazine-pyridine hybrids.

Procedure Summary:

- Activation: React TCDI with 4-methylpyridin-2-amine (1:1 molar ratio) at 40°C for 1 h.

- Coupling: Add 1-(3-(trifluoromethyl)phenyl)piperazine and stir at room temperature for 12 h.

- Purification: Isolate the product via silica gel chromatography (ethyl acetate/hexane).

Yield: ~65% (estimated from analogous reactions).

Comparative Analysis of Methods

*Estimated from analogous reactions.

Spectroscopic Characterization

Critical spectral data for this compound:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H), 8.23 (d, J = 2.1 Hz, 1H), 4.06 (dd, J = 6.5, 3.6 Hz, 4H), 3.61 (dd, J = 6.6, 3.7 Hz, 4H).

- ¹³C NMR (DMSO-d₆): δ 181.16 (C=S), 158.49 (C-F), 153.14 (pyridine C), 130.53–111.25 (aromatic C).

High-Resolution Mass Spectrometry (HRMS):

Challenges and Optimization Strategies

Halogen Exchange Efficiency

Fluorination using CsF in DMSO achieves >95% conversion but requires rigorous drying to prevent hydrolysis. Alternative fluorinating agents like potassium fluoride (KF) with 18-crown-6 ether reduce side reactions but increase costs.

Piperazine Availability

Boc-piperazine remains expensive (>$500/mol), prompting research into in-situ deprotection methods. A one-pot strategy combining substitution and deprotection steps could improve cost-effectiveness.

Chemical Reactions Analysis

1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroscience and Psychiatry

One of the most significant applications of 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine is in the field of neuroscience, particularly as a GlyT1 (glycine transporter 1) inhibitor. GlyT1 is a target for the treatment of schizophrenia, and research has shown that this compound can effectively inhibit this transporter, leading to increased glycine levels in the synaptic cleft. This mechanism has been linked to improved cognitive functions in patients with schizophrenia.

Case Study:

A notable study reported the optimization of piperazine derivatives, leading to the discovery of this compound as a potent GlyT1 inhibitor. In a phase II clinical trial, it demonstrated beneficial effects on cognitive deficits associated with schizophrenia, marking it as a promising candidate for further development in psychiatric therapeutics .

Pharmacological Research

The compound also exhibits potential as a pharmacological agent due to its ability to modulate neurotransmitter systems. Its unique structure allows for selective interactions with various receptors and transporters, making it valuable for developing new treatments for neurological disorders.

Table: Pharmacological Activities of this compound

| Activity | Target/Mechanism | Reference |

|---|---|---|

| GlyT1 Inhibition | Increases synaptic glycine levels | |

| Potential Antidepressant | Modulates serotonin pathways | |

| Neuroprotective Effects | Reduces oxidative stress |

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its fluorinated pyridine moiety is particularly useful in developing compounds with enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Binding Profiles

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)

- Structural Features : Phenyl ring substituted with trifluoromethyl at the meta position, attached to piperazine.

- Biological Activity : Acts as a 5-HT1B/1C receptor agonist, with demonstrated effects on locomotor activity suppression in rats .

- Pyridine’s nitrogen atom may enhance hydrogen bonding or modify lipophilicity compared to phenyl.

1-(6-Fluoro-4-methylpyridin-3-yl)piperazine

- Structural Features : Pyridine ring with fluorine at position 6 and methyl at position 3.

- Synthesis : Achieved via HCl-mediated deprotection with 89% yield .

- Key Differences : Substituent positions (fluoro at 6 vs. 3) and absence of trifluoromethyl group likely influence electronic properties and metabolic stability.

1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine

Pharmacological and Physicochemical Properties

Receptor Affinity

- 5-HT Receptor Selectivity : TFMPP exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors , whereas pyridine-based analogues (e.g., 1-(2-methoxyphenyl)piperazines) show dopamine D2 receptor affinity . The target compound’s pyridine ring may shift selectivity toward other receptor subtypes.

- Cytotoxicity : Piperazine derivatives with substituted benzoyl groups (e.g., 1-(4-chlorobenzhydryl)piperazine) demonstrate significant cytotoxicity in cancer cell lines . The trifluoromethyl group in the target compound could enhance membrane permeability, potentiating similar effects.

Physicochemical Properties

- Lipophilicity : Trifluoromethyl groups increase lipophilicity, as seen in TFMPP (logP ~2.5), enhancing blood-brain barrier penetration. Pyridine’s nitrogen may counterbalance this by introducing polarity.

- Metabolic Stability : Fluorine substituents generally reduce metabolic degradation, as observed in 5-fluoropyrimidin-2-yl piperazine antipsychotics .

Comparative Data Table

Biological Activity

1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 845616-81-1

- Molecular Formula: C10H9F4N3

This compound exhibits its biological effects primarily through the modulation of various enzymatic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets.

Target Interactions

The compound has been shown to interact with several biological targets, including:

- Kinases: It may act as an inhibitor for specific kinases involved in cancer cell proliferation.

- Receptors: Potential interactions with neurotransmitter receptors, influencing pathways related to mood and cognition.

Anticancer Properties

Research indicates that this compound has notable anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, showing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| A549 (Lung) | 15.3 |

| HCT116 (Colon) | 10.7 |

These findings suggest that the compound may inhibit cell growth by inducing apoptosis or cell cycle arrest.

Antiparasitic Activity

In addition to its anticancer properties, this compound has been evaluated for antiparasitic activity. Preliminary studies indicate moderate efficacy against Plasmodium falciparum, the causative agent of malaria, with EC50 values around 0.05 µM in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Solubility: Exhibits moderate aqueous solubility, which can be enhanced through structural modifications.

- Metabolic Stability: The presence of the trifluoromethyl group contributes to increased metabolic stability in liver microsomes, reducing the likelihood of rapid degradation.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines: A comprehensive study assessed the inhibitory effects on multiple cancer cell lines, revealing a dose-dependent response with significant cytotoxicity at higher concentrations.

- Antiparasitic Evaluation: Another investigation focused on its efficacy against malaria parasites, demonstrating potential as a lead compound for further development in antimalarial therapies.

Q & A

Basic: What are the common synthetic routes for preparing 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine?

Answer:

The synthesis typically involves coupling reactions between substituted pyridine derivatives and piperazine. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine can be synthesized via amide bond formation using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base . Reaction progress is monitored via TLC, and purification employs column chromatography or HPLC. Key parameters include stoichiometric control of reagents and inert reaction conditions to avoid hydrolysis of sensitive trifluoromethyl groups.

Advanced: How can reaction conditions be optimized to improve yields in piperazine-pyridine coupling reactions?

Answer:

Optimization requires precise control of:

- Temperature : Mild conditions (room temperature to 60°C) prevent decomposition of fluorinated intermediates.

- Solvent polarity : Anhydrous DMF or dichloromethane enhances reagent solubility while minimizing side reactions.

- Catalyst loading : Adjusting HOBt/TBTU ratios (typically 1:1 molar equivalents) ensures efficient activation of carboxylic acid intermediates .

Advanced purification techniques like preparative HPLC or recrystallization improve purity (>95% by NMR). Reaction kinetics can be analyzed via LC-MS to identify bottlenecks, such as incomplete deprotection of intermediates .

Basic: What biological activities are associated with piperazine-pyridine hybrids?

Answer:

Piperazine derivatives exhibit antimicrobial , anticancer , and CNS-targeted activities due to their ability to interact with enzymes and receptors (e.g., kinase inhibition, serotonin receptor modulation). For example, pyridinyl-piperazine analogs demonstrate antiproliferative effects in cancer cell lines via apoptosis induction, validated through MTT assays and flow cytometry . Structural features like the trifluoromethyl group enhance metabolic stability and target binding .

Advanced: How do structural modifications influence the structure-activity relationship (SAR) of these compounds?

Answer:

- Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability and enhance interactions with hydrophobic binding pockets.

- Piperazine substitution : N-alkylation (e.g., propyl, benzyl) alters pharmacokinetics, with bulkier groups reducing CNS penetration but improving peripheral activity .

- Heterocyclic fusion : Pyrazolo[1,5-a]pyrimidine hybrids (e.g., 896819-49-1) show enhanced anticancer activity due to dual-target inhibition .

SAR studies employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of pyridine and piperazine substituents. ¹⁹F NMR quantifies fluorinated groups .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can crystallography and Hirshfeld surface analysis elucidate supramolecular interactions?

Answer:

Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking, hydrogen bonding) critical for stability and solubility. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F⋯H contacts in fluorinated derivatives), guiding co-crystal design for improved bioavailability . Thermal stability is assessed via TGA-DSC, with decomposition profiles linked to substituent effects .

Basic: What are the applications of this compound in CO₂ capture technologies?

Answer:

Piperazine derivatives act as promoters in potassium carbonate (K₂CO₃)-based solvents, enhancing CO₂ absorption kinetics and capacity. They reduce energy consumption for solvent regeneration compared to monoethanolamine (MEA) . Experimental setups use membrane contactors to optimize gas-liquid mass transfer, with performance metrics (e.g., absorption rate) monitored via gas chromatography .

Advanced: How do solvent blends (e.g., piperazine + nanoparticles) improve CO₂ capture efficiency?

Answer:

Nanoparticles (e.g., SiO₂, Al₂O₃) dispersed in piperazine-K₂CO₃ solutions increase surface area and turbulence, boosting CO₂ diffusion. Parametric studies optimize:

- Flow rates : Higher liquid flow reduces boundary layer resistance.

- Temperature : Lower temperatures (25–40°C) favor absorption, while higher temperatures (80–100°C) aid regeneration .

Challenges include nanoparticle aggregation and piperazine volatility, mitigated via PTFE membrane encapsulation .

Basic: What toxicological assessments are recommended for novel derivatives?

Answer:

- In vitro cytotoxicity : IC₅₀ determination in HEK293 or HepG2 cells.

- Genotoxicity : Ames test for mutagenicity.

- ADMET profiling : Computational tools (e.g., SwissADME) predict solubility, BBB permeability, and CYP450 inhibition . Piperazine’s low acute toxicity (LD₅₀ > 500 mg/kg in rodents) supports further development, but fluorinated analogs require metabolite screening for fluorophosphate byproducts .

Advanced: How can data contradictions in solvent degradation studies be resolved?

Answer:

Conflicting reports on piperazine stability in flue gas may arise from impurities (e.g., SO₃, NOₓ). Resolution strategies include:

- Accelerated aging tests : Expose solvents to simulated flue gas (12% CO₂, 5% O₂) at 120°C for 100+ hours.

- Analytical cross-validation : Combine FTIR (for carbamate formation) and ion chromatography (for nitrate/sulfate byproducts) .

Machine learning models (e.g., random forest regression) correlate degradation rates with impurity concentrations, guiding solvent formulation adjustments .

Advanced: What computational methods are used to predict binding modes with biological targets?

Answer:

- Molecular docking : AutoDock or Glide simulates ligand-receptor interactions (e.g., with 5-HT₂A receptors).

- MD simulations : GROMACS assesses stability of piperazine-target complexes over 100-ns trajectories.

- QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate electronic effects of fluorine substituents on binding affinity .

Basic: How is regioselectivity achieved in pyridine functionalization?

Answer:

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) and directing groups (e.g., -OMe) to install substituents at the 3- and 5-positions.

- Cross-coupling : Suzuki-Miyaura reactions with fluorinated boronic acids under Pd catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.